![molecular formula C42H50O16 B020538 Phyllostadimer A CAS No. 638203-32-4](/img/structure/B20538.png)
Phyllostadimer A
Overview
Description
Phyllostadimer A, along with Phyllostadimer B, are two unique bis-lignans identified in the bamboo species Phyllostachys edulis. These compounds are characterized by a direct carbon-carbon bond connection between two lignan units. The isolation and identification of this compound were primarily based on spectral analysis. Interestingly, this compound has been found to significantly inhibit liposomal lipid peroxidation, highlighting its potential bioactivity (A. Suga et al., 2003).
Synthesis Analysis
While specific details on the synthesis of this compound are scarce in the literature I accessed, the synthesis of similar complex organic molecules often involves multi-step organic reactions, including but not limited to Diels-Alder cycloadditions, which are a common strategy for constructing cyclic structures in dendrimer synthesis (Z. Shifrina et al., 2005). These methods might offer insight into possible synthetic routes for this compound, emphasizing the importance of strategic functional group placement and protective group strategies.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the unique direct connection of two lignan units via a carbon-carbon bond. This structural motif is uncommon and signifies a specific type of dimerization that may affect the molecule's physical and chemical properties. Advanced spectroscopic techniques such as NMR and mass spectrometry play a crucial role in elucidating such complex structures (A. Suga et al., 2003).
Chemical Reactions and Properties
This compound's reactivity and interaction with biological molecules, evidenced by its inhibitory effect on lipid peroxidation, suggest a potential for diverse chemical reactions. The specific carbon-carbon bonding between lignan units could influence its reactivity, making it a candidate for further study in the context of organic synthesis and bioactivity exploration.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystallinity, would be influenced by its bis-lignan structure. The direct C-C linkage between the two lignan units could impact the compound's overall polarity, solubility in various solvents, and thermal stability.
Chemical Properties Analysis
This compound's chemical properties, including its reactivity towards oxidizing agents and its potential antioxidative activity, are noteworthy. Its significant inhibition of liposomal lipid peroxidation highlights its antioxidative potential, which could be attributed to the structural features and electronic configuration imparted by the bis-lignan framework (A. Suga et al., 2003).
Mechanism of Action
Target of Action
Phyllostadimer A is primarily an antioxidant . Its primary target is the process of lipid peroxidation , which is a type of oxidative degradation of lipids . By inhibiting lipid peroxidation, this compound helps to prevent cell damage that can be caused by reactive oxygen species .
Mode of Action
This compound interacts with its targets by inhibiting the process of lipid peroxidation . This results in a decrease in the production of harmful reactive oxygen species and subsequent oxidative stress
Biochemical Pathways
Given its role as an antioxidant, it is likely that it impacts pathways related to oxidative stress and lipid metabolism
Result of Action
The primary result of this compound’s action is the inhibition of lipid peroxidation, leading to a reduction in oxidative stress . This can help to prevent cell damage and maintain cellular integrity . .
Safety and Hazards
properties
IUPAC Name |
4-[(2S,5S,6R)-6-[(2R,5R,6S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-6-yl]-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-5-yl]-2,6-dimethoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)43)37(45)35-19-57-41(23-13-31(51-3)39(47)32(14-23)52-4)25(17-55-35)26-18-56-36(38(46)22-8-10-28(44)30(12-22)50-2)20-58-42(26)24-15-33(53-5)40(48)34(16-24)54-6/h7-16,25-26,35-38,41-48H,17-20H2,1-6H3/t25-,26+,35-,36+,37?,38?,41+,42- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZQSRKEZKPRBC-GMNNXKACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(COC(CO2)C(C3=CC(=C(C=C3)O)OC)O)C4COC(COC4C5=CC(=C(C(=C5)OC)O)OC)C(C6=CC(=C(C=C6)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@H](CO[C@H](CO2)C(C3=CC(=C(C=C3)O)OC)O)[C@@H]4CO[C@@H](CO[C@@H]4C5=CC(=C(C(=C5)OC)O)OC)C(C6=CC(=C(C=C6)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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